O-Propan-2-yl hydrogen methylphosphonothioate
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Overview
Description
O-Propan-2-yl hydrogen methylphosphonothioate is a highly toxic synthetic chemical compound belonging to the organophosphorus class, specifically a thiophosphonate. It is known for its use as a nerve agent in chemical warfare due to its potent neurotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propan-2-yl hydrogen methylphosphonothioate involves several steps. Initially, phosphorus trichloride is methylated to produce methyl phosphonous dichloride. This intermediate is then reacted with ethanol to form a diester. The final step involves the reaction of the diester with this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the compound’s high toxicity. The production facilities are equipped with advanced containment systems to prevent accidental release .
Chemical Reactions Analysis
Types of Reactions
O-Propan-2-yl hydrogen methylphosphonothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more stable oxides.
Reduction: Reduction reactions can convert it into less toxic derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the leaving group is replaced by another nucleophile
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines. The reactions are typically carried out under controlled temperatures and pressures to ensure safety and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while substitution reactions can produce various organophosphorus compounds .
Scientific Research Applications
O-Propan-2-yl hydrogen methylphosphonothioate has several scientific research applications:
Chemistry: It is used in studies related to organophosphorus chemistry and reaction mechanisms.
Biology: The compound is studied for its effects on biological systems, particularly its neurotoxic effects.
Medicine: Research is conducted to develop antidotes and treatments for poisoning by organophosphorus compounds.
Industry: It is used in the development of pesticides and other industrial chemicals
Mechanism of Action
O-Propan-2-yl hydrogen methylphosphonothioate exerts its effects by inhibiting the enzyme acetylcholinesterase. This enzyme is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft. Inhibition of acetylcholinesterase leads to an accumulation of acetylcholine, resulting in continuous stimulation of muscles, glands, and central nervous system neurons. This overstimulation can cause convulsions, paralysis, and potentially death .
Comparison with Similar Compounds
Similar Compounds
Sarin (O-Isopropyl methylphosphonofluoridate): Another organophosphorus nerve agent with similar neurotoxic effects.
Soman (O-Pinacolyl methylphosphonofluoridate): A nerve agent with a similar mechanism of action but different chemical structure.
Tabun (Ethyl N,N-dimethylphosphoramidocyanidate): An organophosphorus compound with similar toxic effects
Uniqueness
O-Propan-2-yl hydrogen methylphosphonothioate is unique due to its specific chemical structure, which contributes to its high potency and stability. Its ability to persist in the environment makes it particularly dangerous as a chemical warfare agent .
Properties
CAS No. |
36585-72-5 |
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Molecular Formula |
C4H11O2PS |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
hydroxy-methyl-propan-2-yloxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C4H11O2PS/c1-4(2)6-7(3,5)8/h4H,1-3H3,(H,5,8) |
InChI Key |
TZSUOJCDZRXDNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=S)(C)O |
Origin of Product |
United States |
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